![molecular formula C14H11N5O4 B611308 Tetrazine-NHS Ester CAS No. 1616668-55-3](/img/structure/B611308.png)
Tetrazine-NHS Ester
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Overview
Description
Tetrazine-NHS ester is an NHS activated tetrazine derivative . It demonstrates exceptionally fast cycloaddition kinetics with trans-cyclooctene (TCO) as the dienophile . The chemical stability of tetrazines is substantially lower compared to methyltetrazines .
Synthesis Analysis
Tetrazine synthesis involves various synthetic routes including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . The triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Molecular Structure Analysis
The empirical formula of Tetrazine-NHS ester is C14H11N5O4 . It has a molecular weight of 313.27 .Chemical Reactions Analysis
Tetrazine-NHS ester reacts with primary amines at neutral or slightly basic pH to form covalent bonds . It demonstrates exceptionally fast kinetics, generally at least 10-fold faster compared to methyl substituted tetrazines .Physical And Chemical Properties Analysis
Tetrazine-NHS ester is a powder form . It has a melting point of 171-177 °C . It is stable at a storage temperature of -20°C .Scientific Research Applications
Bioorthogonal Chemistry
Tetrazine-NHS Ester is known for its exceptionally fast cycloaddition kinetics with trans-cyclooctene (TCO) as the dienophile . This reaction has the fastest kinetics ever reported for any bioorthogonal reaction . Bioorthogonal chemistry involves reactions that can occur inside living systems without interfering with native biochemical processes. This makes Tetrazine-NHS Ester a valuable tool in this field.
Protein Labeling
Tetrazine-NHS Ester can be used for converting azido-containing peptides or proteins into tetrazine-modified peptides or proteins . This is particularly useful in the field of proteomics, where understanding the function of proteins and their interactions is key.
Material Science
Tetrazine-NHS Ester can be used in the preparation of chitosan-polyacrylamide microspheres utilizing selective tetrazine-trans-cyclooctene (Tz-TCO) ligation . This application is particularly relevant in the field of material science, where such microspheres can be used in a variety of contexts, from drug delivery to wastewater treatment.
Mechanism of Action
Target of Action
The primary target of Tetrazine-NHS Ester is trans-cyclooctene (TCO) . TCO is a strained alkene that reacts with tetrazines in a bioorthogonal reaction . The NHS ester of Tetrazine-NHS Ester also reacts with primary amines , such as the side chain of lysine residues or aminosilane-coated surfaces .
Mode of Action
Tetrazine-NHS Ester demonstrates exceptionally fast cycloaddition kinetics with TCO as the dienophile . This reaction is known as a bioorthogonal reaction , which is a chemical reaction that can occur inside a living organism without interfering with native biochemical processes . The NHS ester reacts with primary amines at neutral or slightly basic pH to form covalent bonds .
Pharmacokinetics
One study mentions the importance of optimizing the pharmacokinetics of radiopharmaceuticals with short-lived radionuclides, such as astatine-211 . In this context, pretargeting, which involves priming the tumor with a modified monoclonal antibody capable of binding both the tumor antigen and the radiolabeled carrier, is mentioned as a valuable tool .
Result of Action
The result of the action of Tetrazine-NHS Ester is the formation of a stable dihydropyridazine linkage through a rapid IEDDA (Inverse Electron Demand Diels-Alder) reaction with TCO-tagged molecules . This allows for site-specific modification, enhancing the precision and efficacy of drug candidates .
Action Environment
The action of Tetrazine-NHS Ester is influenced by environmental factors such as pH and temperature. The NHS ester reacts with primary amines at neutral or slightly basic pH . The compound is stored at −20°C , suggesting that it may be sensitive to temperature. Additionally, the chemical stability of tetrazines is substantially lower compared to methyltetrazines, thus requiring more careful selection of reagents and conditions for chemical transformation .
Safety and Hazards
Future Directions
Tetrazine-NHS ester has been used in whole-animal proteome labeling, the capture of circulating tumor cells, tracking lipid modifications, and imaging glycosylation . It has also been used in drug delivery . The future of Tetrazine-NHS ester lies in its potential for site-selective protein modification to prepare well-defined conjugates with preserved structures and good stability under biologically relevant conditions .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[4-(1,2,4,5-tetrazin-3-yl)phenyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O4/c20-11-5-6-12(21)19(11)23-13(22)7-9-1-3-10(4-2-9)14-17-15-8-16-18-14/h1-4,8H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWDYVDDJMYIQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CC2=CC=C(C=C2)C3=NN=CN=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrazine-NHS Ester |
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